molecular formula C24H25NO B152022 (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol CAS No. 356790-44-8

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Cat. No. B152022
M. Wt: 343.5 g/mol
InChI Key: AZOXPIPWRDWNBA-HSZRJFAPSA-N
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Description

The compound “(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar structures and their properties. The compound of interest likely shares some of the physical and chemical characteristics due to the presence of similar functional groups and molecular frameworks.

Synthesis Analysis

The synthesis of related compounds involves the use of N-benzyl-l-proline ethyl ester as a starting material. Phenyl magnesium bromide is added to this ester in tetrahydrofuran (THF) at temperatures ranging from -10°C to room temperature under a nitrogen atmosphere. This reaction yields (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol, which can be further oxidized to its oxide form using 3-chloroperbenzoic acid in the presence of potassium carbonate in dichloromethane at temperatures from -78°C to room temperature .

Molecular Structure Analysis

Although the exact molecular structure of “(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is not provided, the structure can be inferred to some extent from the related compounds. For instance, in the case of (1'-benzoylferrocenyl)diphenylmethanol, there is an intramolecular O-H...O hydrogen bond, and the molecules are linked into centrosymmetric dimers by C-H...O hydrogen bonds, forming a cyclic motif . Such structural features may also be present in the compound of interest, contributing to its stability and reactivity.

Chemical Reactions Analysis

The compound discussed in paper is a pyrrolidine derivative that can undergo oxidation to form an N-oxide. This indicates that the compound of interest may also participate in similar oxidation reactions. The presence of diphenylmethanol in the structure suggests potential reactivity at the hydroxyl group, such as esterification or ether formation, as well as at the aromatic rings, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical properties of the related compound include a melting point range of 190-193°C or 185-187°C, and it is supplied as a white crystalline solid that is stable under normal conditions . The compound is likely to be soluble in organic solvents such as chloroform. Precautions for handling include wearing goggles and rubber gloves in a fume hood, and it should be stored in a tightly closed dry container in a cool place .

Scientific Research Applications

Asymmetric Catalysis

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol has been evaluated in asymmetric catalysis. It was used as a promotor in asymmetric additions of phenylacetylene to ketones, preparing chiral propargylic alcohols with moderate enantioselectivities (Ding et al., 2006). This type of catalysis is significant in producing chiral molecules, which are crucial in pharmaceutical and fine chemical industries.

Chiral Ligand Synthesis

The compound has been used in the synthesis of chiral ligands. For example, it was a precursor in the preparation of (thiolan-2-yl)diphenylmethanol, which was then applied in asymmetric, sulfur ylide-mediated epoxidation, demonstrating high enantioselectivities (Wu, Chang, & Chein, 2013). Chiral ligands are essential for achieving selectivity in various chemical reactions.

Organometallic Chemistry

In organometallic chemistry, this compound has been involved in the creation of unique ligands and complexes. For instance, in the synthesis of ferrocenylmethanols, which were then converted to imidazolium salts for generating Rhodium(I) complexes, showcasing its versatility in organometallic synthesis (Labande et al., 2007).

Polymer Chemistry

The compound has applications in polymer chemistry as well. It was used in the radical copolymerization with optically active monomers, affecting the optical activity and helicity of the resulting polymers (Azam et al., 2006). This research is significant in the development of materials with specific optical properties.

Electrochemical Studies

Electrochemical studies have also utilized (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. It was part of investigations into the electroreduction of benzophenone to diphenylmethanol in neutral aqueous media, contributing to understanding reaction mechanisms in electrochemistry (Foresti & Ruiz, 1991).

Future Directions

The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

properties

IUPAC Name

[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXPIPWRDWNBA-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

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